![molecular formula C19H24N2O4 B1328689 1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid CAS No. 1119452-24-2](/img/structure/B1328689.png)
1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a piperidine ring, and an ethoxyphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of 1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the piperidine ring and the ethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production with high purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized under specific conditions to form corresponding phenolic derivatives.
Reduction: The oxazole ring can be reduced to form more saturated heterocyclic compounds.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound has been investigated for its various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds exhibit antimicrobial properties against a range of pathogens. For instance, piperidine derivatives have been evaluated for their efficacy against bacterial strains like Xanthomonas axonopodis and Ralstonia solanacearum . The unique structure of 1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid may enhance its activity against similar pathogens.
- Antidiabetic Properties : Research into piperidine-based compounds suggests potential antidiabetic effects. Compounds with similar structures have shown promise in inhibiting enzymes like α-glucosidase, which is crucial in glucose metabolism . The specific mechanism of action for this compound requires further investigation but may involve modulation of metabolic pathways.
Pharmacological Applications
This compound has been studied for potential applications in:
- Neurological Disorders : Compounds with piperidine rings are often explored for their neuroprotective effects. The structural similarity to known neuroactive compounds suggests that this compound could influence neurotransmitter systems or exhibit neuroprotective properties .
- Cancer Therapeutics : There is ongoing research into the role of piperidine derivatives in cancer therapy. Some studies indicate that modifications to the piperidine structure can enhance cytotoxicity against cancer cell lines . The specific effects of this compound on cancer cells remain to be fully elucidated.
Case Study 1: Antimicrobial Efficacy
A series of piperidine derivatives were synthesized and tested for antimicrobial activity. Among these, compounds structurally related to this compound showed significant inhibition against both bacterial and fungal pathogens . This highlights the potential for developing new antimicrobial agents based on this compound.
Case Study 2: Antidiabetic Activity
In vitro studies demonstrated that certain piperidine derivatives can effectively inhibit α-glucosidase activity. The results suggest that modifications to the piperidine structure could lead to enhanced antidiabetic properties, supporting further exploration of this compound's potential in diabetes management .
Mechanism of Action
The mechanism by which 1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid stands out due to its unique combination of an oxazole ring, a piperidine ring, and an ethoxyphenyl group. Similar compounds include:
1-{[2-(2-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid: Differing by the presence of a methoxy group instead of an ethoxy group.
1-{[2-(2-Phenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid: Lacking the ethoxy group entirely
Biological Activity
1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid (commonly referred to as the compound) is a synthetic organic molecule with potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₂₄N₂O₄
- Molecular Weight : 340.41 g/mol
- LogP : 3.1 (indicating moderate lipophilicity)
- Polar Surface Area : 65 Ų
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 0
The biological activity of the compound is largely attributed to its interaction with various biological targets, particularly within the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially impacting pathways involved in pain perception and inflammatory responses.
Potential Mechanisms:
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Similar compounds have been shown to inhibit FAAH, an enzyme that degrades endocannabinoids. This inhibition can lead to increased levels of anandamide, which has analgesic properties .
- G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), which are crucial in mediating various physiological responses including pain and inflammation .
Pain Relief
Research indicates that compounds structurally related to this molecule exhibit significant analgesic effects in various animal models. For example:
- In rodent models of neuropathic pain, FAAH inhibitors have demonstrated the ability to reduce allodynia and hyperalgesia . This suggests that the compound may offer similar benefits.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are supported by studies indicating that FAAH inhibitors can modulate inflammatory responses in tissues. By reducing the degradation of endocannabinoids, these compounds may help alleviate inflammation-related conditions.
Case Studies and Research Findings
Properties
IUPAC Name |
1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-3-24-17-7-5-4-6-15(17)18-20-16(13(2)25-18)12-21-10-8-14(9-11-21)19(22)23/h4-7,14H,3,8-12H2,1-2H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEJHVMTZFTHDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.